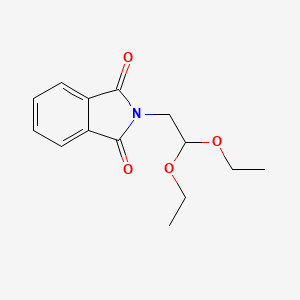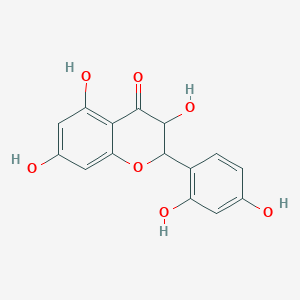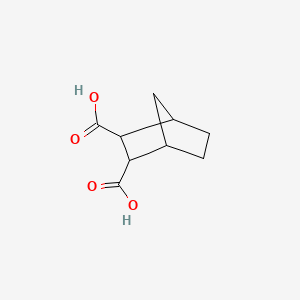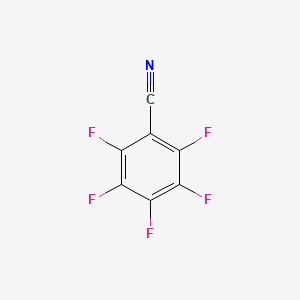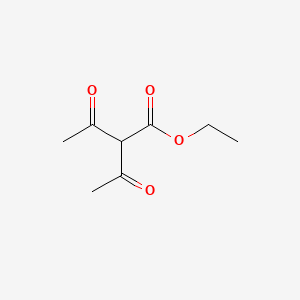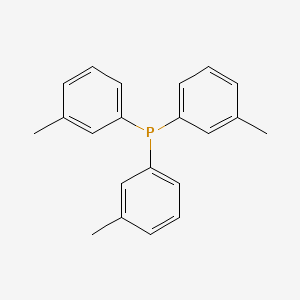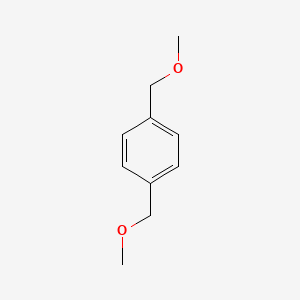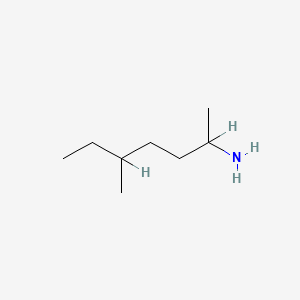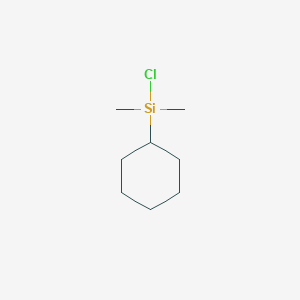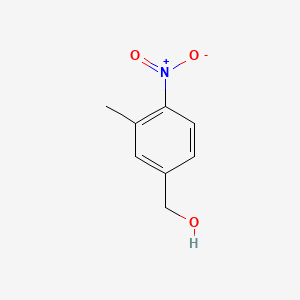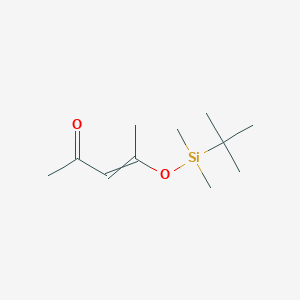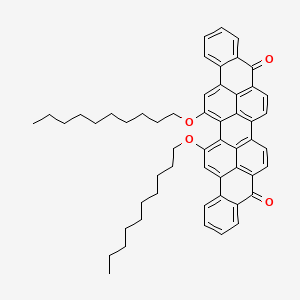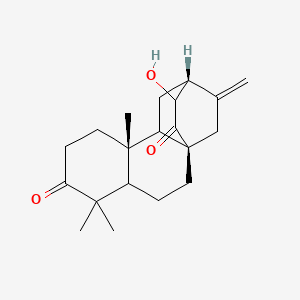
Antiquorin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antiquorin is a natural product found in Euphorbia fischeriana, Euphorbia antiquorum, and Euphorbia neriifolia with data available.
Applications De Recherche Scientifique
Chemical Structure and Composition
- Antiquorin is a diterpene isolated from Euphorbia antiquorum. Initially thought to be cis-fused between the A and B rings, further structural analysis using X-ray diffraction revealed a trans-fused configuration (Zhi-da et al., 1991).
- Another study also identified antiquorin as an atisine diterpene, and along with it, two triterpenes - friedelan-3β-ol and β-taraxerol were isolated from Euphorbia antiquorum (Min et al., 1989).
Applications in Cellular Signaling and Bioluminescence
- The photoprotein aequorin, related to antiquorin, has been used as a calcium-sensitive luminescent protein for intracellular calcium measurement in plants and animals. It is formed from apoaequorin and coelenterazine, and is used to monitor calcium changes induced by various stimuli (Knight et al., 1991).
- Aequorin has also been used to target specific intracellular locations, such as mitochondria and the endoplasmic reticulum, to analyze calcium homeostasis at a subcellular level (Chiesa et al., 2001).
Biochemical and Structural Analysis
- The crystal structure of aequorin was determined to understand its bioluminescence mechanism. It has a globular structure with a hydrophobic core cavity accommodating the chromophoric ligand coelenterazine-2-hydroperoxide (Head et al., 2000).
Medicinal and Biological Research
- Studies have identified plants with confirmed antiquorum activity, suggesting potential uses in medicinal and biological applications. For instance, Quercus robur and Betula verrucosa are among the plants with such activity (Karashchuk, 2021).
Use in Bioluminescence Immunoassays
- Aequorin has been encapsulated in liposomes for use in bioluminescence immunoassays. This approach enables sensitive detection of analytes like biotin, demonstrating aequorin's utility in biochemical assays (Ho & Huang, 2005).
Propriétés
Nom du produit |
Antiquorin |
|---|---|
Formule moléculaire |
C20H28O3 |
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
(1R,9S,12R)-13-hydroxy-5,5,9-trimethyl-16-methylidenetetracyclo[10.2.2.01,10.04,9]hexadecane-6,14-dione |
InChI |
InChI=1S/C20H28O3/c1-11-10-20-8-5-13-18(2,3)15(21)6-7-19(13,4)14(20)9-12(11)16(22)17(20)23/h12-14,16,22H,1,5-10H2,2-4H3/t12-,13?,14?,16?,19+,20-/m1/s1 |
Clé InChI |
UQKJSKXVMBIKGF-ZSWWFFRDSA-N |
SMILES isomérique |
C[C@]12CCC(=O)C(C1CC[C@@]34C2C[C@@H](C(C3=O)O)C(=C)C4)(C)C |
SMILES |
CC1(C2CCC34CC(=C)C(CC3C2(CCC1=O)C)C(C4=O)O)C |
SMILES canonique |
CC1(C2CCC34CC(=C)C(CC3C2(CCC1=O)C)C(C4=O)O)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



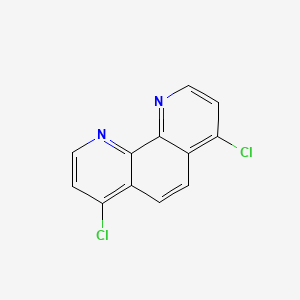
![2-Chloro-11-methyl-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one](/img/structure/B1630605.png)
